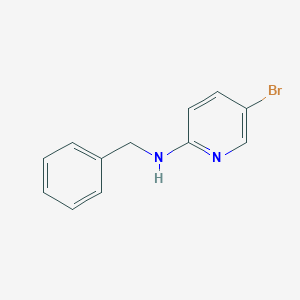

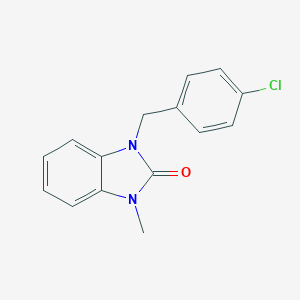

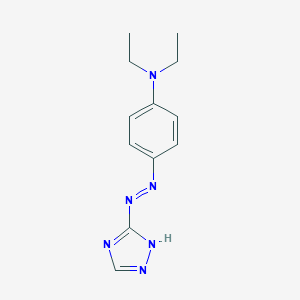

![molecular formula C10H13NO4S B188578 N-[(4-Ethylphenyl)sulfonyl]glycine CAS No. 670255-99-9](/img/structure/B188578.png)

N-[(4-Ethylphenyl)sulfonyl]glycine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-[(4-Ethylphenyl)sulfonyl]glycine” is a chemical compound with the CAS Number: 670255-99-9. Its molecular weight is 243.28 and its linear formula is C10 H13 N O4 S . The IUPAC name for this compound is {[(4-ethylphenyl)sulfonyl]amino}acetic acid .

Molecular Structure Analysis

The InChI code for “N-[(4-Ethylphenyl)sulfonyl]glycine” is 1S/C10H13NO4S/c1-2-8-3-5-9(6-4-8)16(14,15)11-7-10(12)13/h3-6,11H,2,7H2,1H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and formula.

Physical And Chemical Properties Analysis

“N-[(4-Ethylphenyl)sulfonyl]glycine” is a solid at room temperature . .

科学研究应用

Drug Discovery and Development

N-[(4-Ethylphenyl)sulfonyl]glycine: is a valuable building block in the synthesis of various sulfonamide drugs. Its ability to act as a sulfonyl donor in chemical reactions makes it a crucial component in the development of new pharmaceuticals. For instance, sulfonamides are known for their antibacterial properties and are used in antibiotics like sulfadiazine and amprenavir .

Synthesis of Sulfonamide-Based Ligands

This compound can be used to create sulfonamide-based ligands, which are important in coordination chemistry. These ligands can bind to metals and are used in catalysis, metal extraction, and the creation of metal-organic frameworks (MOFs), which have applications in gas storage and separation .

Material Science

In material science, N-[(4-Ethylphenyl)sulfonyl]glycine can be utilized to modify the surface properties of materials. It can be used to introduce sulfonamide functionality to polymers, enhancing their interaction with other substances and potentially leading to the development of new materials with unique properties .

Chemical Synthesis

The compound serves as an intermediate in the synthesis of complex organic molecules. Its sulfonyl group is reactive and can be transformed into various functional groups, aiding in the construction of molecules with intricate architectures .

Chromatography

N-[(4-Ethylphenyl)sulfonyl]glycine: could be employed in the preparation of chromatographic stationary phases. The sulfonamide group can interact with analytes through hydrogen bonding, improving the separation of compounds in liquid chromatography .

Analytical Chemistry

In analytical chemistry, it can be used as a derivatization agent to improve the detection of certain compounds. By reacting with analytes, it can increase their volatility or detectability in mass spectrometry or UV/Vis spectroscopy .

Visible-Light Promoted Reactions

This compound can participate in visible-light-promoted reactions to form N-sulfonyl imines and N-alkylsulfonamides from aldehydes. This provides a mild alternative to traditional methods and can be used in the synthesis of bioactive molecules .

Electrophilic Reagents in Organic Transformations

N-[(4-Ethylphenyl)sulfonyl]glycine: derived N-sulfonyl imines act as electrophiles in various organic transformations. They can undergo nucleophilic additions, cycloadditions, and C–H functionalizations, which are fundamental reactions in organic synthesis .

安全和危害

属性

IUPAC Name |

2-[(4-ethylphenyl)sulfonylamino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-2-8-3-5-9(6-4-8)16(14,15)11-7-10(12)13/h3-6,11H,2,7H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEBZXTVUBKKTEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353892 |

Source

|

| Record name | N-(4-Ethylbenzene-1-sulfonyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4-Ethylphenyl)sulfonyl]glycine | |

CAS RN |

670255-99-9 |

Source

|

| Record name | N-(4-Ethylbenzene-1-sulfonyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

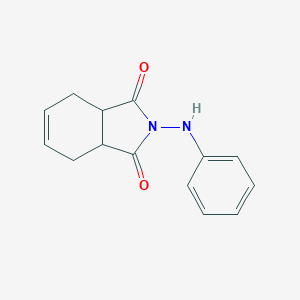

![Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B188496.png)

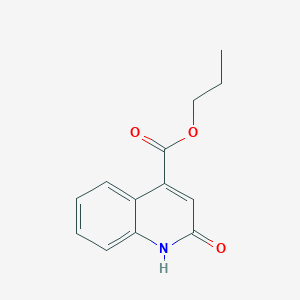

![N-[(E)-1-[(3-Bromophenyl)carbamoyl]-2-(2-furyl)ethenyl]thiophene-2-carboxamide](/img/structure/B188497.png)

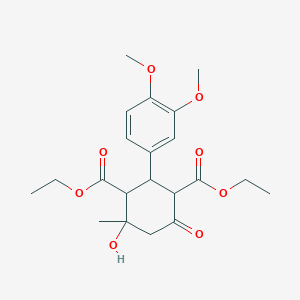

![ethyl 1-benzyl-5-[(3-bromobenzoyl)oxy]-2-methyl-1H-indole-3-carboxylate](/img/structure/B188502.png)

![2-(Benzo[d]oxazol-2-yl)malonaldehyde](/img/structure/B188515.png)